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ML364: An In-depth Technical Guide to a Selective USP2 Deubiquitinase Inhibitor

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **ML364**, a potent and selective small molecule inhibitor of the deubiquitinase Ubiquitin-Specific Protease 2 (USP2). Deubiquitinases (DUBs) are critical regulators of protein stability and function, and their dysregulation is implicated in numerous diseases, including cancer. USP2 has emerged as a promising therapeutic target due to its role in cell cycle progression, DNA repair, and apoptosis. This document details the biochemical and cellular activity of **ML364**, its mechanism of action, and its effects on key signaling pathways. Furthermore, it provides detailed experimental protocols for assays relevant to the study of **ML364** and outlines its chemical properties. This guide is intended to serve as a valuable resource for researchers in academia and industry working on the development of novel cancer therapeutics and studying the broader field of ubiquitin signaling.

Introduction to USP2 and the Rationale for Inhibition

The ubiquitin-proteasome system (UPS) is a tightly regulated cellular machinery responsible for protein degradation and turnover. This process is reversible, and deubiquitinating enzymes (DUBs) play a crucial role by removing ubiquitin moieties from substrate proteins, thereby rescuing them from degradation and modulating their activity. Ubiquitin-Specific Protease 2 (USP2), a member of the largest family of DUBs, has been identified as a key regulator of several oncoproteins and cell cycle components.



Elevated levels of USP2 have been observed in various cancers, where it contributes to tumorigenesis by stabilizing key proteins involved in cell proliferation and survival. Notable substrates of USP2 include Cyclin D1, a critical regulator of the G1/S phase transition in the cell cycle, and Survivin, an inhibitor of apoptosis. By deubiquitinating and stabilizing these proteins, USP2 promotes uncontrolled cell division and resistance to programmed cell death. Therefore, the inhibition of USP2 presents a compelling therapeutic strategy to destabilize these oncoproteins and induce cell cycle arrest and apoptosis in cancer cells.

ML364 was discovered through a high-throughput screen as a selective, non-covalent inhibitor of USP2.[1][2] Its ability to phenocopy the effects of USP2 knockdown makes it a valuable chemical probe to investigate the cellular functions of USP2 and a promising lead compound for the development of novel anti-cancer agents.

ML364: Biochemical and Cellular Activity Quantitative Data on ML364 Activity and Selectivity

ML364 exhibits potent and selective inhibition of USP2. The following tables summarize the key quantitative data reported for **ML364**.



Parameter	Value	Assay Conditions	Reference
IC50 (USP2)	1.1 μΜ	Biochemical assay with Lys-48-linked internally quenched fluorescent (IQF) di- ubiquitin substrate.	[1][2]
IC50 (USP2)	1.7 μΜ	Biochemical assay with Lys-63-linked IQF di-ubiquitin substrate.	[3]
Kd (USP2)	5.2 μΜ	Microscale Thermophoresis (MST).	[1]
IC50 (Cellular)	0.97 μΜ	Quantification of Western blotting for Cyclin D1 degradation in HCT116 cells.	[3]
Enzyme/Protease	IC50	Assay Type	Reference
USP8	0.95 μΜ	Biochemical Assay	[3]
Caspase 6	Inactive	Biochemical Assay	[3]
Caspase 7	Inactive	Biochemical Assay	[3]
MMP1	Inactive	Biochemical Assay	[3]

Chemical Properties of ML364

Inactive

Inactive

MMP9

USP15

A summary of the known chemical properties of ML364 is provided below.

Biochemical Assay

Biochemical Assay

[3]

[3]



Property	Value/Description	Reference
Chemical Formula	C21H18F3N3O3S2	[1]
Molecular Weight	497.51 g/mol	[1]
Aqueous Solubility (PBS, pH 7.4)	<2 μΜ	[3]
Solubility in Assay Buffer	28.9 μM (20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS)	[3]
LogD (pH 7.4)	2.31	[3]
PAMPA Permeability	82.2 × 10-6 cm/s	[3]
Microsomal Stability (Human)	84% remaining at 30 min	[3]
Microsomal Stability (Mouse)	61% remaining at 30 min	[3]
Microsomal Stability (Rat)	t½ = 15 min	[3]
Plasma Stability (Mouse)	100% remaining at 30 min	[3]

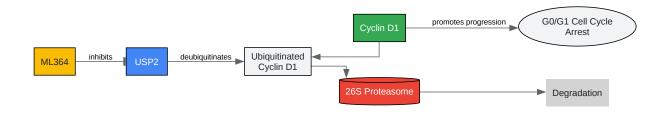
Mechanism of Action and Signaling Pathways

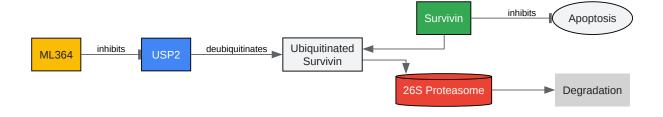
ML364 exerts its anti-proliferative and pro-apoptotic effects by directly inhibiting the deubiquitinase activity of USP2. This leads to the increased ubiquitination and subsequent proteasomal degradation of key USP2 substrates, namely Cyclin D1 and Survivin.

Inhibition of USP2 and Destabilization of Cyclin D1

USP2 directly interacts with and deubiquitinates Cyclin D1, a crucial regulator of the G1 to S phase transition in the cell cycle. By inhibiting USP2, **ML364** prevents the removal of ubiquitin chains from Cyclin D1, marking it for degradation by the 26S proteasome. The resulting decrease in Cyclin D1 levels leads to cell cycle arrest at the G0/G1 phase.[1][2]









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